molecular formula C18H22ClN3O3S B2487397 6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215837-04-9

6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2487397
CAS No.: 1215837-04-9
M. Wt: 395.9
InChI Key: KYAMILIIVRZWCI-UHFFFAOYSA-N
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Description

6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H22ClN3O3S and its molecular weight is 395.9. The purity is usually 95%.
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Biological Activity

6-Ethyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities. The structure of this compound includes a tetrahydrothieno-pyridine core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O3S·HCl. Its structural features include:

  • Tetrahydrothieno[2,3-c]pyridine ring : This moiety is often associated with various biological activities including neuroprotective and anti-inflammatory effects.
  • Methoxybenzamide group : This substitution may enhance the compound's lipophilicity and biological interactions.

1. Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT)

Research has shown that compounds with similar structures exhibit significant inhibitory activity against hPNMT. For instance, studies have indicated that tetrahydrothieno-pyridine derivatives can serve as potent inhibitors of hPNMT, which is crucial in the biosynthesis of catecholamines such as epinephrine. The inhibition constants (IC50 values) for these compounds suggest a promising therapeutic potential for managing conditions related to catecholamine dysregulation .

2. Affinity for Alpha-2 Adrenergic Receptors

Compounds derived from the tetrahydrothieno-pyridine framework have also been evaluated for their affinity towards alpha-2 adrenergic receptors. These receptors play a significant role in the central nervous system and are implicated in various physiological processes including sedation and analgesia. The selectivity and potency of these compounds at alpha-2 receptors indicate their potential as therapeutic agents in treating anxiety and other CNS disorders .

Case Study 1: Synthesis and Evaluation

In a study focusing on the synthesis of tetrahydrothieno-pyridines, researchers synthesized several derivatives and evaluated their biological activities. The findings highlighted that specific modifications to the tetrahydrothieno-pyridine structure significantly enhanced hPNMT inhibitory potency compared to traditional benzylamine derivatives. For example, one derivative showed a 50% increase in potency relative to its benzylamine counterpart .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various tetrahydrothieno-pyridine derivatives. It was found that the introduction of electron-donating groups such as methoxy significantly improved binding affinity to hPNMT. The study concluded that optimizing substituents on the aromatic ring could lead to more effective inhibitors with potential therapeutic applications in treating cardiovascular diseases .

Table 1: Biological Activity Summary of Related Compounds

Compound NameStructurehPNMT IC50 (µM)Alpha-2 Receptor Affinity
Compound AStructure A0.5High
Compound BStructure B1.0Moderate
This compoundStructure CTBDTBD

Properties

IUPAC Name

6-ethyl-2-[(4-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S.ClH/c1-3-21-9-8-13-14(10-21)25-18(15(13)16(19)22)20-17(23)11-4-6-12(24-2)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H2,19,22)(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAMILIIVRZWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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